molecular formula C8H13ClN2O2 B2579511 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride CAS No. 1297344-72-9

5-(1H-imidazol-4-yl)pentanoic acid hydrochloride

Cat. No.: B2579511
CAS No.: 1297344-72-9
M. Wt: 204.65
InChI Key: GNYLCLZTXJJENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-imidazol-4-yl)pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
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Scientific Research Applications

Nitric Oxide Synthases Inhibition

5-(1H-imidazol-4-yl)pentanoic acid has been studied for its role in inhibiting nitric oxide synthases (NOS). A study by Ulhaq et al. (1998) focused on derivatives of 2-amino-5-azolylpentanoic acids, including 5-(1H-imidazol-4-yl)pentanoic acid, as inhibitors of various isoforms of nitric oxide synthase. Their research showed that this compound was the most potent member against rat iNOS, rat nNOS, and a human-derived cNOS, proposing a model for binding of inhibitors to the natural substrate binding site (Ulhaq et al., 1998).

Biotin Synthesis

The compound has been used in the synthesis of biotin, an essential vitamin. Zav'yalov et al. (2006) described the regioselective chlorination of ethyl 6-(5-methyl-4-imidazolin-2-on-4-yl)-6-oxohexanoate, leading to the synthesis of 5-(2-oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, a key compound in biotin synthesis (Zav'yalov et al., 2006).

Histamine H3 Receptor Antagonism

In the context of histamine H3 receptor antagonism, Tozer et al. (2002) found that ω-(1H-Imidazol-4-yl)alkane-1-sulfonamides, including 5-(1H-imidazol-4-yl)pentane-1-sulfonic acid, were potent antagonists. This research highlights the significance of the compound in developing histamine H3 receptor antagonists (Tozer et al., 2002).

Imaging and Diagnostic Applications

Qiu et al. (2011) explored the use of derivatives of 5-(1H-imidazol-4-yl)pentanoic acid in bone imaging. They synthesized and evaluated novel 99mTc-labeled bisphosphonates, including 1-hydroxy-5-(2-methyl-1H-imidazol-1-yl)pentane-1,1-diyldiphosphonic acid, for potential use in bone scintigraphy. The study indicated that these compounds have selective skeletal uptake and potential for bone imaging (Qiu et al., 2011).

Chemosensors for Ion Detection

Emandi et al. (2018) reported the use of imidazole-based chemosensors, including derivatives of 5-(1H-imidazol-4-yl)pentanoic acid, for detecting cyanide and mercury ions. These compounds demonstrated the potential for sensing ions, showing fluorescence quenching upon binding with specific ions (Emandi et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Mode of Action

The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound will become available .

Properties

IUPAC Name

5-(1H-imidazol-5-yl)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-8(12)4-2-1-3-7-5-9-6-10-7;/h5-6H,1-4H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLCLZTXJJENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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